1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a pyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Synthesis of the pyrrolidine backbone: This step may involve the use of pyrrolidine derivatives and appropriate coupling reagents.
Introduction of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorinated aromatic compounds.
Final coupling and cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents and solvents: .
Optimization of reaction conditions: (temperature, pressure, catalysts).
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:
Binding to specific receptors or enzymes: .
Modulating biological pathways: .
Interfering with cellular processes: .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide: .
1-(3-bromophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide: .
Uniqueness
The presence of the fluorophenyl group in 1-(3-fluorophenyl)-5-oxo-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)pyrrolidine-3-carboxamide may impart unique chemical and biological properties, such as increased stability or specific binding affinity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxo-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c25-18-7-4-8-20(12-18)30-13-17(11-22(30)31)23(32)26-19-9-10-29(14-19)15-21-27-24(33-28-21)16-5-2-1-3-6-16/h1-8,12,17,19H,9-11,13-15H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMTWSFGSHWZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F)CC4=NOC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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